[2,2'-Bipyridin]-5-OL
Description
[2,2'-Bipyridin]-5-OL is a bipyridine derivative featuring two pyridine rings connected at their 2-positions, with a hydroxyl (-OH) substituent at the 5-position of one ring. Bipyridine derivatives are widely studied due to their chelating abilities, tunable electronic properties, and versatility in coordination chemistry. The hydroxyl group at position 5 likely enhances solubility through hydrogen bonding and may influence metal-binding affinity, making it relevant in catalysis, sensing, and pharmaceutical contexts .
Properties
IUPAC Name |
6-pyridin-2-ylpyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-8-4-5-10(12-7-8)9-3-1-2-6-11-9/h1-7,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRXQRVIQNIKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridin]-5-OL typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium as a catalyst and boronic acids as reagents. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of [2,2’-Bipyridin]-5-OL may involve large-scale coupling reactions using automated reactors. The use of continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bipyridin]-5-OL undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often use reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce bipyridine derivatives with reduced functional groups .
Scientific Research Applications
Coordination Chemistry
[2,2'-Bipyridin]-5-OL is extensively used as a ligand in coordination chemistry:
- Metal Complex Formation : It forms complexes with various transition metals (e.g., Co, Ni, Cu) that exhibit unique electronic and catalytic properties. These complexes are studied for their potential applications in catalysis and material science .
- Bimetallic Complexes : The compound serves as a precursor for constructing ditopic ligands that can bind multiple metal centers, allowing researchers to explore bimetallic complex properties.
Catalysis
The compound plays a crucial role in catalysis:
- Catalytic Reactions : Metal complexes derived from this compound are utilized in various catalytic cycles, including oxidation and reduction reactions. These complexes can enhance reaction rates and selectivity .
- Asymmetric Synthesis : Chiral derivatives of bipyridine ligands have been explored for asymmetric catalysis, providing high yields and enantiomeric purities in organic transformations .
Material Science
In material science, this compound is utilized for developing advanced materials:
- Organic Light Emitting Diodes (OLEDs) : The compound is incorporated into the design of OLEDs due to its ability to form stable complexes that enhance luminescence properties.
- Sensors : Its coordination properties are leveraged in the development of sensors for detecting metal ions and other analytes.
Medicinal Chemistry
The potential therapeutic applications of this compound have been investigated:
- Drug Design : Compounds based on this compound are explored for their ability to interact with biological targets such as proteins and nucleic acids. This interaction can lead to the development of novel pharmaceuticals .
- Biological Activity : Studies have indicated that derivatives of this compound may exhibit antimicrobial and anticancer activities.
Case Studies
Mechanism of Action
The mechanism of action of [2,2’-Bipyridin]-5-OL involves its ability to chelate metal ions, forming stable complexes. These complexes can participate in various catalytic processes, influencing the reactivity and selectivity of the reactions. The molecular targets include metal ions such as copper, iron, and platinum, which are involved in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
The table below compares [2,2'-Bipyridin]-5-OL with key analogs, highlighting substituent effects on applications:
Detailed Analysis of Key Compounds
4-(Aminomethyl)-[2,2'-bipyridin]-5-ol
- Structure: Combines a hydroxyl group at position 5 and an aminomethyl (-CH₂NH₂) group at position 3.
- Properties : The dual functional groups enable hydrogen bonding, metal coordination, and covalent modification. Its purity (≥95%) ensures reliability in pharmaceutical synthesis, where it serves as a building block for drug candidates targeting neurological and metabolic disorders .
- Contrast with this compound: The additional aminomethyl group expands its reactivity, enabling conjugation with biomolecules or polymers, whereas the hydroxyl group alone in this compound may prioritize metal chelation or acidity.
5-Phenyl-[2,2'-Bipyridin]-6-Amine Derivatives
- Structure : Features aryl (e.g., phenyl, chlorophenyl) and methylsulfanyl groups at positions 4/5 and an amine at position 6.
- Properties : These modifications optimize Zn²⁺ binding, as demonstrated in ratiometric fluorescence probes (e.g., compound rBpyZ ). The methylsulfanyl group enhances hydrophobicity, improving membrane permeability for cellular imaging .
- Contrast : Unlike this compound, the amine and aryl substituents here prioritize selective metal-ion sensing over broad-spectrum applications.
2,7-Di(2,2'-bipyridin-5-yl)triphenylene
- Structure : Integrates bipyridin-5-yl units into a triphenylene core, extending π-conjugation.
- Properties : This architecture enhances electron mobility, making it suitable for OLEDs. The bipyridine units facilitate electron transport, while the rigid core minimizes energy loss .
- Contrast : The electronic focus of this compound diverges from the solution-phase reactivity of this compound, underscoring the impact of structural complexity on application domains.
Research Findings and Trends
- Pharmaceutical Potential: Derivatives with hydroxyl and aminomethyl groups (e.g., 4-(Aminomethyl)-[2,2'-bipyridin]-5-ol) show promise in drug development due to their dual functionality, enabling targeted interactions with biological receptors .
- Sensing vs. Materials : Substituents like methylsulfanyl and aryl groups () favor hydrophobic environments for sensing, whereas extended conjugation () prioritizes solid-state electronic properties.
- Synthetic Flexibility : The bipyridine core allows modular substitution, enabling tailored properties. For example, hydroxyl groups improve aqueous solubility, while amines enhance metal coordination .
Notes and Considerations
- Handling and Stability: Compounds like 4-(Aminomethyl)-[2,2'-bipyridin]-5-ol require storage in cool, dry conditions to prevent degradation . Similar precautions likely apply to this compound.
- Research Gaps : Direct data on this compound’s applications are sparse; further studies could explore its coordination chemistry and biocompatibility.
Biological Activity
[2,2'-Bipyridin]-5-OL is a derivative of bipyridine, a compound known for its diverse biological activities and potential therapeutic applications. This article focuses on the biological activities associated with this compound, including its effects on DNA/protein interactions, antioxidant properties, and cytotoxicity against various cancer cell lines.
This compound features a bipyridine structure with a hydroxyl group at the 5-position. This modification can influence its binding affinity and reactivity compared to other bipyridine derivatives.
1. DNA/Protein Binding
Recent studies have shown that bipyridine derivatives can form complexes with DNA and proteins, affecting their biological functions. For instance, the incorporation of carboxylic acid functionalities into bipyridine has been linked to enhanced DNA binding capabilities. In vitro studies indicated that this compound and its complexes bind to calf thymus DNA (CT-DNA) primarily through groove binding mechanisms. Such interactions were characterized using various techniques such as fluorescence spectroscopy and viscosity measurements .
2. Antioxidant Activity
The antioxidant potential of this compound was evaluated through free radical scavenging assays. The compound exhibited significant radical scavenging activity against several radicals including DPPH, hydroxyl radicals, and superoxide anions. Comparative studies revealed that its antioxidant capacity was superior to some standard antioxidants like vitamin C and BHT .
3. Cytotoxicity
The cytotoxic effects of this compound were assessed against various human cancer cell lines including HCT-15 (colon cancer), HeLa (cervical cancer), and MCF7 (breast cancer) using the SRB assay. The results demonstrated that the compound possesses substantial cytotoxic specificity towards cancer cells while showing lower toxicity towards normal cell lines (NIH 3T3 and HEK 293). This selectivity indicates its potential as an anticancer agent .
Case Study 1: Ruthenium Complexes
A study investigated ruthenium(II) complexes containing this compound derivatives. These complexes displayed enhanced DNA binding and significant cytotoxic effects against various cancer cell lines. The incorporation of carboxylic acid groups improved both antioxidant activity and selectivity towards cancer cells compared to non-functionalized bipyridine complexes .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of this compound derivatives. The studies utilized disk diffusion methods to evaluate the antibacterial activity against pathogenic strains. The results indicated that certain metal complexes formed with this compound exhibited notable antimicrobial efficacy, suggesting potential applications in treating bacterial infections .
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
